5-(Hydroxymethyl)-3-methoxybenzene-1,2-diol
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Overview
Description
5-(Hydroxymethyl)-3-methoxybenzene-1,2-diol is an organic compound that belongs to the class of phenolic compounds It is characterized by the presence of a hydroxymethyl group, a methoxy group, and two hydroxyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-3-methoxybenzene-1,2-diol can be achieved through several methods. One common approach involves the hydroxymethylation of 3-methoxybenzene-1,2-diol using formaldehyde under basic conditions. The reaction typically proceeds as follows:
Starting Material: 3-methoxybenzene-1,2-diol
Reagent: Formaldehyde
Catalyst: Sodium hydroxide (NaOH)
Solvent: Water or ethanol
Reaction Conditions: The reaction mixture is heated to around 60-80°C for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same reagents and catalysts as the laboratory synthesis but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)-3-methoxybenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: 5-(Carboxymethyl)-3-methoxybenzene-1,2-diol
Reduction: this compound alcohol
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
5-(Hydroxymethyl)-3-methoxybenzene-1,2-diol has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)-3-methoxybenzene-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups allow it to participate in hydrogen bonding and electron donation, which can modulate the activity of enzymes and receptors. In biological systems, it may exert its effects by scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)furfural (HMF): A compound with similar hydroxymethyl functionality but with a furan ring instead of a benzene ring.
3,4-Dihydroxybenzaldehyde: A compound with two hydroxyl groups and an aldehyde group on a benzene ring.
Vanillin: A compound with a methoxy group and an aldehyde group on a benzene ring.
Uniqueness
5-(Hydroxymethyl)-3-methoxybenzene-1,2-diol is unique due to the combination of its hydroxymethyl, methoxy, and diol functionalities. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block for the synthesis of various derivatives.
Properties
Molecular Formula |
C8H10O4 |
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Molecular Weight |
170.16 g/mol |
IUPAC Name |
5-(hydroxymethyl)-3-methoxybenzene-1,2-diol |
InChI |
InChI=1S/C8H10O4/c1-12-7-3-5(4-9)2-6(10)8(7)11/h2-3,9-11H,4H2,1H3 |
InChI Key |
KJZUJQOHESISLD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)O)CO |
Origin of Product |
United States |
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